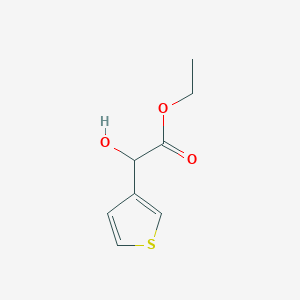![molecular formula C15H21NO4 B8469313 [2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B8469313.png)
[2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester is an organic compound with a complex structure It is characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to an ethyl chain bearing a methylcarbamic acid tert-butyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester typically involves multiple steps. One common approach is the reaction of 2-(2-formylphenoxy)ethanol with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2-Carboxyphenoxy)-ethyl]methylcarbamic acid tert-butyl ester.
Reduction: 2-(2-Hydroxyphenoxy)-ethyl]methylcarbamic acid tert-butyl ester.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its formyl group can act as a reactive site for enzyme binding, providing insights into enzyme mechanisms and functions.
Medicine
In medicine, this compound has potential applications as a prodrug. The formyl group can be modified to release active pharmaceutical ingredients in a controlled manner, enhancing drug delivery and efficacy.
Industry
In the industrial sector, this compound can be used in the production of polymers and coatings. Its reactive groups allow for cross-linking and polymerization, resulting in materials with desirable properties such as increased durability and resistance to chemicals.
Mecanismo De Acción
The mechanism of action of [2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
[2-(2-Hydroxyphenoxy)-ethyl]methylcarbamic acid tert-butyl ester: Similar structure but with a hydroxyl group instead of a formyl group.
[2-(2-Methoxyphenoxy)-ethyl]methylcarbamic acid tert-butyl ester: Contains a methoxy group instead of a formyl group.
[2-(2-Aminophenoxy)-ethyl]methylcarbamic acid tert-butyl ester: Features an amino group in place of the formyl group.
Uniqueness
The presence of the formyl group in [2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester makes it unique compared to its analogs. This functional group provides distinct reactivity and potential for modification, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-formylphenoxy)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)9-10-19-13-8-6-5-7-12(13)11-17/h5-8,11H,9-10H2,1-4H3 |
Clave InChI |
GCLKHCKVAMTFKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC=C1C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-hydroxy-8,8-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B8469277.png)





![6-[(Cyclopropylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B8469331.png)
![10,13-Dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,6,17-trione](/img/structure/B8469337.png)
